3-((2-Chloropyrimidin-4-yl)oxy)aniline

Vue d'ensemble

Description

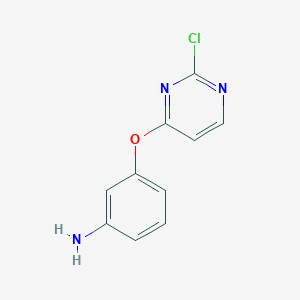

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a chemical compound with the molecular formula C10H8ClN3O and a molecular weight of 221.64 g/mol . It is a member of the halides category and is used primarily in research and industrial applications. The compound is known for its unique structure, which includes a pyrimidine ring substituted with a chlorine atom and an aniline group connected via an oxygen atom.

Mécanisme D'action

Target of Action

It’s known that pyrimidine derivatives have been studied for their potential in targeting various cancers . They have shown significantly enhanced anticancer activities against targeted receptor proteins .

Mode of Action

It’s known that the efficacy of the reaction in the formation of the pyrimidine scaffold is determined by a redox process .

Biochemical Pathways

It’s known that pyrimidine derivatives can affect various biochemical pathways, leading to their potential anticancer activities .

Result of Action

It’s known that pyrimidine derivatives have shown significantly enhanced anticancer activities .

Action Environment

It’s known that environmental factors can greatly influence the action of a compound .

Analyse Biochimique

Cellular Effects

3-((2-Chloropyrimidin-4-yl)oxy)aniline has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have anticancer potential by targeting specific cellular pathways and inhibiting the proliferation of cancer cells . Additionally, it can modulate immune responses by affecting cytokine signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes and functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating immune responses or inhibiting cancer cell proliferation . At higher doses, it can exhibit toxic or adverse effects, including potential damage to tissues and organs. Understanding the dosage effects is crucial for determining the therapeutic window and safety of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity and function. It may interact with specific transporters or binding proteins, influencing its localization and accumulation . Understanding these interactions is essential for determining the bioavailability and efficacy of this compound in different cellular and tissue contexts.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall biochemical activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloropyrimidin-4-yl)oxy)aniline typically involves the reaction of 2-chloropyrimidine with aniline in the presence of a suitable base and solvent. One common method includes the use of dimethyl carbonate (DMC) and 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of palladium on carbon (Pd/C) as a catalyst and ethanol as a solvent is common in such processes . The reaction mixture is typically heated to reflux, and the product is isolated by filtration and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

3-((2-Chloropyrimidin-4-yl)oxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various substituted pyrimidines and aniline derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Medicinal Chemistry

3-((2-Chloropyrimidin-4-yl)oxy)aniline is being explored for its potential as a therapeutic agent. Its applications include:

- Anticancer Activity : Research indicates that this compound may inhibit the proliferation of cancer cells by targeting specific cellular pathways. In preclinical studies, it has shown significant tumor volume reduction in xenograft models .

- Molecular Docking Studies : Docking analyses suggest that it binds effectively to the epidermal growth factor receptor (EGFR), indicating potential as a lead compound for new anticancer therapies .

Biological Research

The compound exhibits various biological activities:

- Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.

- Mechanisms of Action : The compound's efficacy is linked to its ability to modulate immune responses and affect cellular signaling pathways, which could be beneficial in treating inflammatory diseases .

Industrial Applications

In addition to its pharmaceutical potential, this compound is utilized in various industrial processes:

- Synthesis of Agrochemicals : It serves as a building block in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides .

- Dyes and Pigments Production : The compound is used in producing specialty chemicals such as dyes and pigments due to its unique chemical structure, which can impart specific colors and properties.

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, mice bearing xenograft tumors were treated with varying doses of this compound. Results demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Study 2: Molecular Docking Analysis

A molecular docking analysis was performed to evaluate the binding affinity of this compound with EGFR. The results indicated that this compound binds effectively at the active site, suggesting its potential as a lead compound for developing new anticancer therapies .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-4-chloropyrimidine: Used in similar applications, particularly in the synthesis of pharmaceuticals and agrochemicals.

5-Aryl-2,4-diaminopyrimidine: Known for its potent biological activities, including anticancer properties.

2-Aminopyrimidin-4(3H)-one: Used in the design of biologically active compounds, including antiviral and antileukemic agents.

Uniqueness

3-((2-Chloropyrimidin-4-yl)oxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

3-((2-Chloropyrimidin-4-yl)oxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C10H9ClN2O

- Molecular Weight: 220.64 g/mol

Anticancer Properties

Research indicates that compounds containing the chloropyrimidine moiety exhibit significant anticancer activity. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines:

The compound's mechanism involves the inhibition of key signaling pathways associated with tumor growth, particularly those mediated by the epidermal growth factor receptor (EGFR) and other kinases.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- EGFR Inhibition: The compound has been shown to covalently bind to EGFR, leading to its inactivation and subsequent reduction in tumor cell proliferation .

- Apoptosis Induction: It promotes apoptosis in cancer cells through the activation of intrinsic pathways, evidenced by increased levels of pro-apoptotic markers .

Study 1: Anticancer Efficacy

In a preclinical study, this compound was administered to mice bearing xenograft tumors. The results demonstrated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent .

Study 2: Molecular Docking Analysis

A molecular docking study revealed that the compound binds effectively to the active site of EGFR, with a binding affinity comparable to known inhibitors. This suggests that it could serve as a lead compound for the development of new anticancer therapies .

Propriétés

IUPAC Name |

3-(2-chloropyrimidin-4-yl)oxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-10-13-5-4-9(14-10)15-8-3-1-2-7(12)6-8/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYKCLLZDOOWEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.